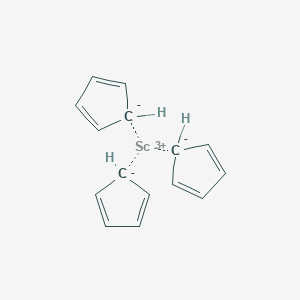

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium

Overview

Description

It is a white to beige powder or crystalline solid that is highly reactive and sensitive to air and moisture . This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium can be synthesized through the reaction of scandium trichloride with sodium cyclopentadienide in tetrahydrofuran (THF). The reaction mixture is then evaporated to remove the solvent, and the remaining solid is purified by sublimation under vacuum at 250°C .

Industrial Production Methods

While there is limited information on large-scale industrial production methods for this compound, the compound is typically produced in small quantities for research purposes. The synthesis involves handling highly reactive and sensitive reagents, which requires specialized equipment and conditions .

Chemical Reactions Analysis

Types of Reactions

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form scandium oxides.

Reduction: It can be reduced to form lower oxidation state scandium compounds.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. These reactions typically require inert atmosphere conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound include scandium oxides, reduced scandium species, and substituted cyclopentadienyl complexes .

Scientific Research Applications

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium has several scientific research applications, including:

Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of organometallic complexes.

Biological Studies:

Mechanism of Action

The mechanism by which Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium exerts its effects involves the interaction of the scandium center with various substrates. The scandium atom can coordinate with multiple ligands, facilitating various chemical transformations. The cyclopentadienyl ligands stabilize the scandium center and influence its reactivity .

Comparison with Similar Compounds

Similar Compounds

Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium: Similar in structure but contains yttrium instead of scandium.

Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum: Contains lanthanum and exhibits different reactivity due to the larger atomic size.

Tris(eta5-cyclopenta-2,4-dien-1-yl)aluminum: Contains aluminum and is less reactive compared to the scandium analog.

Uniqueness

Tris(eta5-cyclopenta-2,4-dien-1-yl)scandium is unique due to the specific electronic configuration and size of the scandium atom, which imparts distinct reactivity and stability to the compound.

Biological Activity

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium, also known as tris(cyclopentadienyl)scandium(III), is an organometallic compound with significant interest in various fields, including catalysis and materials science. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C15H15Sc

- CAS Number : 1298-54-0

- Molecular Weight : 240.24 g/mol

- Appearance : White to beige powder or crystals

- Melting Point : 242–245 °C

- Purity : Typically ≥98% .

Biological Activity Overview

The biological activity of Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has been explored in various studies, particularly focusing on its catalytic properties and interaction with biological systems. Below are key findings related to its biological activity:

Anticancer Activity

Recent studies have indicated that organometallic compounds like tris(cyclopentadienyl)scandium exhibit potential anticancer properties. For instance, a study demonstrated that certain scandium complexes could induce apoptosis in cancer cells through the activation of specific signaling pathways. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells while sparing healthy tissues .

Enzyme Inhibition

Tris(η5-cyclopenta-2,4-dien-1-yl)scandium has also been investigated for its ability to inhibit certain enzymes, which is a critical aspect of drug development. For example, it has shown potential in inhibiting metalloproteinases, which are involved in cancer metastasis and tissue remodeling. This inhibition can disrupt the progression of cancer by preventing the degradation of extracellular matrix components .

Antimicrobial Properties

Some research indicates that organometallic compounds possess antimicrobial properties. Tris(η5-cyclopenta-2,4-dien-1-yl)scandium may exhibit activity against specific bacterial strains, although further studies are required to elucidate the mechanisms involved and to assess its efficacy compared to traditional antibiotics .

Case Study 1: Anticancer Mechanism

A study published in Journal of Organometallic Chemistry evaluated the anticancer effects of various scandium complexes, including tris(cyclopentadienyl) derivatives. The results indicated that these compounds effectively induced apoptosis in human cancer cell lines through ROS-mediated pathways. The study utilized flow cytometry and Western blotting techniques to confirm apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Enzyme Inhibition

In another investigation, researchers assessed the inhibitory effects of tris(η5-cyclopenta-2,4-dien-1-yl)scandium on matrix metalloproteinases (MMPs). The findings revealed that this compound could significantly reduce MMP activity in vitro, suggesting a potential role in preventing tumor invasion and metastasis. The study employed zymography to evaluate MMP activity before and after treatment with the compound .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H15Sc |

| CAS Number | 1298-54-0 |

| Melting Point | 242–245 °C |

| Purity | ≥98% |

| Biological Activities | Anticancer, Enzyme Inhibition |

Properties

IUPAC Name |

cyclopenta-1,3-diene;scandium(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5.Sc/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIOSYYYCBMDCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Sc+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Sc | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926500 | |

| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1298-54-0 | |

| Record name | Scandium tricyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)scandium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.